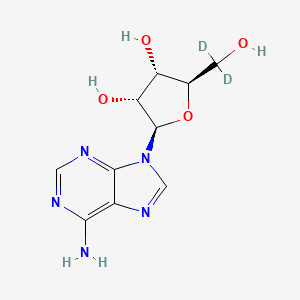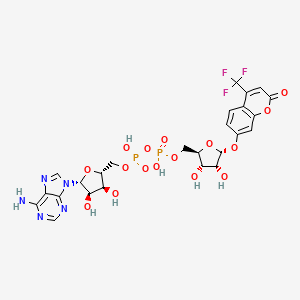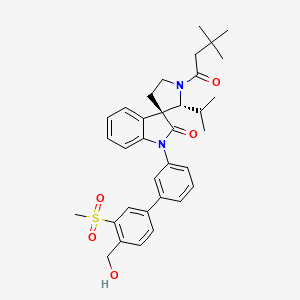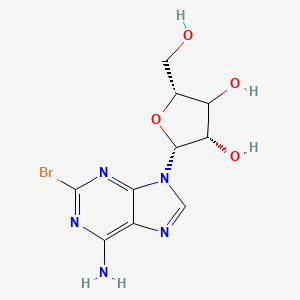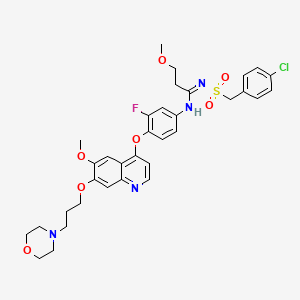![molecular formula C42H56Cl8Fe2N4O2 B12408635 Chloro(chloronio)iron;[6-(diethylamino)xanthen-3-ylidene]-diethylazanium;tetrachloride](/img/structure/B12408635.png)
Chloro(chloronio)iron;[6-(diethylamino)xanthen-3-ylidene]-diethylazanium;tetrachloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Rhodamine B can be synthesized through the condensation of 3-aminophenol with phthalic anhydride, followed by the reaction with diethylamine. The reaction typically occurs in the presence of a dehydrating agent such as polyphosphoric acid or zinc chloride . The resulting product is then purified through recrystallization.
Industrial Production Methods
In industrial settings, Rhodamine B is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The process involves the use of high-pressure reactors and continuous flow systems to ensure consistent product quality .
Analyse Chemischer Reaktionen
Types of Reactions
Rhodamine B undergoes various chemical reactions, including:
Oxidation: Rhodamine B can be oxidized to form rhodamine 110, a non-fluorescent compound.
Reduction: It can be reduced to leuco-rhodamine B, which is colorless and non-fluorescent.
Substitution: The dye can undergo nucleophilic substitution reactions, particularly at the amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and zinc dust are typically used.
Substitution: Nucleophiles like amines and thiols can react with Rhodamine B under mild conditions.
Major Products
Oxidation: Rhodamine 110
Reduction: Leuco-rhodamine B
Substitution: Various substituted rhodamine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Rhodamine B has a wide range of applications in scientific research:
Chemistry: Used as a tracer dye in water studies and as a pH indicator.
Biology: Employed in fluorescence microscopy and flow cytometry to stain cells and tissues.
Medicine: Utilized in diagnostic assays and as a marker in drug delivery studies.
Industry: Applied in the manufacturing of inks, textiles, and cosmetics.
Wirkmechanismus
Rhodamine B exerts its effects primarily through its fluorescent properties. When exposed to light, the compound absorbs photons and re-emits them at a longer wavelength, producing a bright fluorescence. This property is exploited in various imaging and diagnostic techniques. The molecular targets and pathways involved include the interaction with cellular components such as proteins and nucleic acids, allowing for the visualization of cellular structures and processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Rhodamine 6G: Another xanthene dye with similar fluorescence properties but different absorption and emission spectra.
Fluorescein: A widely used fluorescent dye with a different chemical structure but similar applications in imaging and diagnostics.
Uniqueness
Rhodamine B is unique due to its strong fluorescence, high stability, and versatility in various applications. Its ability to function in different pH environments and its compatibility with various solvents make it a preferred choice in many scientific and industrial settings .
Eigenschaften
Molekularformel |
C42H56Cl8Fe2N4O2 |
|---|---|
Molekulargewicht |
1044.2 g/mol |
IUPAC-Name |
chloro(chloronio)iron;[6-(diethylamino)xanthen-3-ylidene]-diethylazanium;tetrachloride |
InChI |
InChI=1S/2C21H27N2O.8ClH.2Fe/c2*1-5-22(6-2)18-11-9-16-13-17-10-12-19(23(7-3)8-4)15-21(17)24-20(16)14-18;;;;;;;;;;/h2*9-15H,5-8H2,1-4H3;8*1H;;/q2*+1;;;;;;;;;2*+2/p-6 |
InChI-Schlüssel |
QADZPDDXOXRTBZ-UHFFFAOYSA-H |
Kanonische SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C3C=CC(=[N+](CC)CC)C=C3O2.CCN(CC)C1=CC2=C(C=C1)C=C3C=CC(=[N+](CC)CC)C=C3O2.[Cl-].[Cl-].[Cl-].[Cl-].[ClH+][Fe]Cl.[ClH+][Fe]Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


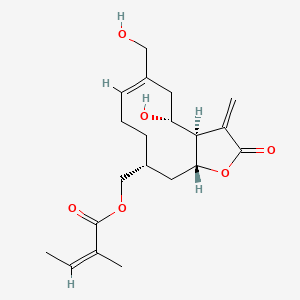
![2-[[5-(4-chlorophenyl)-7-(4-sulfamoylphenyl)pyrrolo[2,3-d]pyrimidin-4-yl]amino]benzoic acid](/img/structure/B12408559.png)
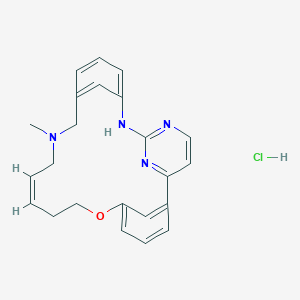
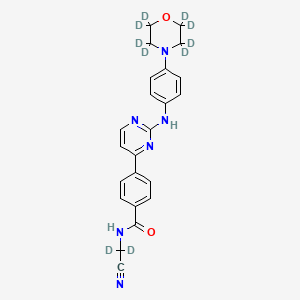
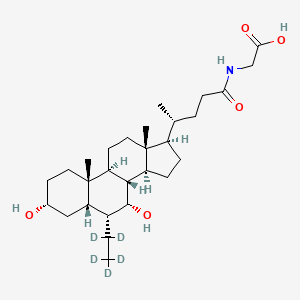

![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methylpyrimidine-2,4-dione](/img/structure/B12408581.png)
